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Introduction
Titanium Disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has

garnered significant interest for applications in energy storage and electronics.[1][2] Like other

2D materials, the electronic and vibrational properties of TiS₂ are highly dependent on the

number of layers.[1] Raman spectroscopy provides a rapid, non-destructive, and high-

resolution method to accurately determine the layer thickness of TiS₂ flakes, which is crucial for

both fundamental research and quality control in device fabrication.[3][4] This document

outlines the principles and a detailed protocol for identifying the layer number of 1T-phase TiS₂

using Raman spectroscopy.

Principle
The crystal lattice of 1T-TiS₂ gives rise to two primary Raman-active vibrational modes: the in-

plane E₉ mode and the out-of-plane A₁₉ mode.[1][5]

E₉ Mode (In-plane): This mode involves the vibration of sulfur atoms in the opposite direction

within the plane of the material. Its frequency is sensitive to interlayer van der Waals forces,

which strengthen as the number of layers increases. This results in a noticeable "stiffening"

or blue shift (increase in wavenumber) of the E₉ peak with an increasing number of layers.[1]
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A₁₉ Mode (Out-of-plane): This mode corresponds to the out-of-plane vibration of sulfur

atoms. Its frequency is less sensitive to the number of layers compared to the E₉ mode.[6]

Shoulder (Sh) Peak: An additional peak, often referred to as a "shoulder" to the A₁₉ mode,

appears around 372 cm⁻¹.[1] While its origin has been attributed to defects or

nonstoichiometry[5][7], the intensity ratio of the A₁₉ peak to this shoulder peak (I(A₁₉)/I(Sh))

also shows a clear dependence on the layer number and serves as a secondary metric for

thickness identification.[1][6]

By analyzing the precise position of the E₉ peak and the I(A₁₉)/I(Sh) intensity ratio, the number

of layers in exfoliated TiS₂ flakes can be reliably determined for up to five layers.[1]

Data Presentation: Layer-Dependent Raman
Features
The following table summarizes the key Raman spectral features that correlate with the number

of TiS₂ layers. This data is compiled from studies using a 532 nm excitation laser.[1][6]

Number of Layers
(N)

E₉ Peak Position
(cm⁻¹)

A₁₉ Peak Position
(cm⁻¹)

I(A₁₉) / I(Sh) Ratio

1 (Monolayer) ~221 ~330 ~4.0

2 (Bilayer) ~224 ~330 ~2.0

3 (Trilayer) ~226 ~330 ~1.7

4 (Tetralayer) ~228 ~330 ~1.6

5 (Pentalayer) >228 ~330 ~1.5

Bulk ~233-236 ~328-335 <1.5

Note: Absolute peak positions can vary slightly based on substrate, strain, and instrument

calibration. The relative shift of the E₉ peak and the trend in the intensity ratio are the most

reliable indicators.
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The logical flow for determining the layer number of TiS₂ via Raman spectroscopy is illustrated

below.
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from Target Flakes

Process Spectra
(Baseline Correction)
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Caption: Workflow for TiS₂ layer number determination.

Detailed Experimental Protocol
5.1 Materials and Equipment

Materials:

High-quality bulk 1T-TiS₂ crystal

Silicon wafers with a 285 nm or 300 nm thermal oxide layer (SiO₂/Si)

High-quality adhesive tape (e.g., Scotch tape)

Solvents for cleaning: Acetone, Isopropanol (IPA)

Equipment:

Confocal Raman spectrometer equipped with a visible laser (532 nm is recommended)

High-resolution optical microscope (integrated with the Raman system)

Low-power and high-power objectives (e.g., 10x, 100x)

Nitrogen gas source for cleaning

(Optional) Atomic Force Microscope (AFM) for verification of layer number

5.2 Sample Preparation: Mechanical Exfoliation

Substrate Cleaning: Clean the SiO₂/Si wafer by sonicating in acetone and then IPA for 5

minutes each. Dry the substrate with a gentle stream of nitrogen.

Crystal Cleavage: Press a piece of adhesive tape firmly onto the bulk TiS₂ crystal. Peel the

tape off to cleave away the top layers of the crystal, exposing a fresh surface.
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Exfoliation: Take a new piece of tape and press it against the freshly cleaved crystal surface

to pick up a thin chunk of TiS₂.

Thinning: Repeatedly fold and unfold the tape onto itself to progressively thin the TiS₂ chunk.

This process will produce a distribution of flakes with varying thicknesses on the tape.

Transfer: Gently press the tape with the exfoliated flakes onto the clean SiO₂/Si substrate.

Press firmly for a few seconds, then slowly peel the tape away. Mono- and few-layer flakes

will remain on the substrate due to stronger adhesion.

5.3 Raman Spectroscopy Measurement

Instrument Setup:

Turn on the Raman spectrometer and allow the laser to stabilize.

Calibrate the spectrometer using the silicon peak at ~520.7 cm⁻¹ from the substrate.

Select the 532 nm excitation laser.

Set the laser power to a low value (<1 mW) to avoid laser-induced damage or heating of

the TiS₂ sample.

Locating Flakes:

Place the substrate on the microscope stage.

Using the optical microscope under a low-power objective (10x), scan the substrate to find

the exfoliated flakes.

Switch to a high-power objective (100x). Mono- and few-layer flakes exhibit a faint optical

contrast against the SiO₂ background. Monolayers will be nearly transparent.

Data Acquisition:

Focus the laser spot onto a promising flake.

Acquire a full Raman spectrum, typically in the range of 100 cm⁻¹ to 500 cm⁻¹.
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Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise

ratio.

Repeat the measurement for multiple spots on the same flake and on different flakes to

ensure consistency.

5.4 Data Analysis

Spectral Processing:

Load the acquired spectrum into analysis software.

Perform a baseline correction to remove any fluorescence background.

Remove any sharp spikes resulting from cosmic rays.

Peak Fitting:

Identify the E₉, A₁₉, and Sh peaks in the spectrum.

Fit these peaks using a Lorentzian function to accurately determine their center position

(wavenumber) and intensity (peak height or area).

Layer Number Determination:

Primary Metric: Compare the extracted E₉ peak position to the values in the reference

table (Section 3). A peak near 221 cm⁻¹ indicates a monolayer.[1]

Secondary Metric: Calculate the intensity ratio I(A₁₉)/I(Sh). A ratio of ~4.0 is characteristic

of a monolayer, while a ratio of ~2.0 indicates a bilayer.[1][6]

Use both metrics to confidently assign the layer number to the measured flake.

Conclusion
Raman spectroscopy is a powerful and indispensable tool for the characterization of 2D

materials. By analyzing the systematic shifts in the in-plane E₉ phonon mode and the intensity

ratio of the A₁₉ to the shoulder peak, one can rapidly and non-destructively determine the
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number of layers in TiS₂ flakes. This protocol provides a reliable framework for researchers to

accurately characterize their materials, which is a critical step for advancing their use in next-

generation technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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